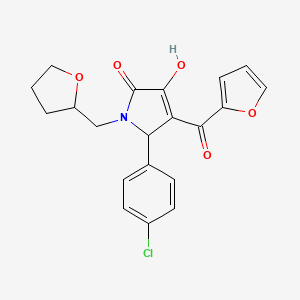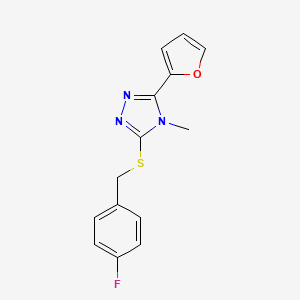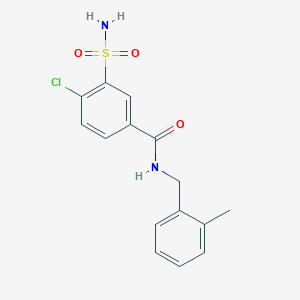![molecular formula C18H16Cl2N2O2S2 B12022352 2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 585563-60-6](/img/structure/B12022352.png)
2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(3,4-ジクロロフェニル)-2-オキソエチル)チオ)-3-エチル-5,6-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンは、チエノ[2,3-d]ピリミジン系に属する合成化合物です。 このクラスの化合物は、抗菌、抗真菌、鎮痛、抗炎症、抗癌、抗酸化など、さまざまな薬理学的活性で知られています .
準備方法
合成経路と反応条件
2-((2-(3,4-ジクロロフェニル)-2-オキソエチル)チオ)-3-エチル-5,6-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンの合成には、いくつかの段階が含まれます。 有効な方法の1つは、Pd(dppf)Cl2触媒による置換4-クロロチエノ[2,3-d]ピリミジンのカルボニル化です . この方法により、目的の化合物が63〜71%の収率で得られます。 反応条件は、通常、制御された温度と圧力下で、パラジウム触媒と一酸化炭素を使用することを伴います。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される可能性がありますが、規模は大きくなります。 連続フローリアクターと自動化システムを使用すると、生産プロセスの効率と収率を向上させることができます。 Pd触媒によるカルボニル化方法のスケーラビリティにより、工業用途に適しています .
化学反応の分析
反応の種類
2-((2-(3,4-ジクロロフェニル)-2-オキソエチル)チオ)-3-エチル-5,6-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンは、さまざまな化学反応を起こし、その中には以下のようなものがあります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応を受けることができ、そのチオ基は他の求核剤によって置換することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、その他の還元剤。
置換: アミン、チオール、ハロゲン化物などの求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが生成される場合がある一方、還元によってアルコールまたはアミンが生成される場合があります。
科学研究における用途
2-((2-(3,4-ジクロロフェニル)-2-オキソエチル)チオ)-3-エチル-5,6-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンには、いくつかの科学研究における用途があり、その中には以下のようなものがあります。
科学的研究の応用
2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other biologically active compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer, analgesic, and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
2-((2-(3,4-ジクロロフェニル)-2-オキソエチル)チオ)-3-エチル-5,6-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 この化合物は、疾患プロセスに関与する酵素または受容体の活性を阻害する可能性があります。 たとえば、細胞分裂を妨げることによって癌細胞の増殖を阻害したり、癌細胞のアポトーシス(プログラムされた細胞死)を誘発する可能性があります .
類似の化合物との比較
類似の化合物
独自性
2-((2-(3,4-ジクロロフェニル)-2-オキソエチル)チオ)-3-エチル-5,6-ジメチルチエノ[2,3-d]ピリミジン-4(3H)-オンは、その独特の置換パターンによってユニークであり、明確な薬理学的特性を付与します。 3,4-ジクロロフェニル基の存在は、他の類似の化合物と比較して、その抗菌および抗癌活性を強化します .
類似化合物との比較
Similar Compounds
- 2-Trihalomethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-ones
- 6-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones
Uniqueness
2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 3,4-dichlorophenyl group enhances its antimicrobial and anticancer activities compared to other similar compounds .
特性
CAS番号 |
585563-60-6 |
|---|---|
分子式 |
C18H16Cl2N2O2S2 |
分子量 |
427.4 g/mol |
IUPAC名 |
2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H16Cl2N2O2S2/c1-4-22-17(24)15-9(2)10(3)26-16(15)21-18(22)25-8-14(23)11-5-6-12(19)13(20)7-11/h5-7H,4,8H2,1-3H3 |
InChIキー |
NPAMXUFBXMBAQT-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC(=C(C=C3)Cl)Cl)SC(=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022271.png)
![5-[4-(Benzyloxy)-3-methoxyphenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022277.png)
![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12022278.png)


![2-((4-Bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12022298.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12022325.png)
![Ethyl 2-(4-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12022330.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12022336.png)


![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B12022357.png)
![2-(Cyclohexylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12022359.png)
